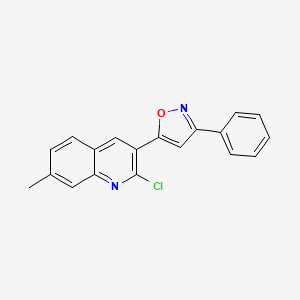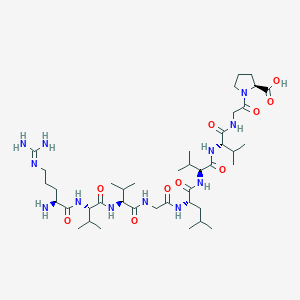![molecular formula C21H19ClN2O4 B12597346 N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 606104-32-9](/img/structure/B12597346.png)
N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide est un composé organique complexe avec une structure unique qui inclut un noyau quinoléine, un cycle dioxolo et un fragment benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation du noyau quinoléine : Ceci peut être réalisé par une synthèse de Skraup, où des dérivés d'aniline réagissent avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant.
Introduction du cycle dioxolo : Cette étape implique la cyclisation d'intermédiaires appropriés pour former le cycle dioxolo fusionné au noyau quinoléine.
Formation de la benzamide : L'étape finale implique la réaction de l'intermédiaire avec le chlorure de benzoyle en présence d'une base pour former le fragment benzamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium, conduisant à la réduction du cycle quinoléine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'atome de chlore, où des nucléophiles comme les amines ou les thiols remplacent le chlore.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Gaz hydrogène, catalyseur au palladium, éthanol comme solvant.
Substitution : Amines, thiols, solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).
Principaux produits
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de quinoléine réduits.
Substitution : Dérivés de quinoléine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur de certaines enzymes et en tant que sonde fluorescente pour l'imagerie biologique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-cancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modulant leur fonction. Les voies impliquées peuvent inclure :
Inhibition enzymatique : Liaison au site actif des enzymes, empêchant la liaison du substrat et la catalyse subséquente.
Modulation des récepteurs : Interaction avec les récepteurs de surface cellulaire, modifiant les voies de transduction du signal.
Mécanisme D'action
The mechanism of action of N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Le N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide peut être comparé à des composés similaires tels que :
N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(4-méthylphényl)méthylbenzamide : Structure similaire mais avec un substituant différent sur le fragment benzamide.
Cyclopropanecarboxamide, N-[(6-chloro-1,3-dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl) : Structure de base similaire mais avec un cycle cyclopropane au lieu d'un fragment benzamide.
La particularité du N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)méthyl]-N-(2-méthoxyéthyl)benzamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
606104-32-9 |
|---|---|
Formule moléculaire |
C21H19ClN2O4 |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
N-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-26-8-7-24(21(25)14-5-3-2-4-6-14)12-16-9-15-10-18-19(28-13-27-18)11-17(15)23-20(16)22/h2-6,9-11H,7-8,12-13H2,1H3 |
Clé InChI |
ZDCWZXASZOWFIR-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CC1=C(N=C2C=C3C(=CC2=C1)OCO3)Cl)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)



![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)



